![molecular formula C4H7N5O B14583732 3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one CAS No. 61402-45-7](/img/structure/B14583732.png)
3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing amino and methylamino groups with a triazine ring-forming reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.
化学反応の分析
Types of Reactions
3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and methylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives.
科学的研究の応用
3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 3-amino-1,2,4-triazine
- 5-amino-1,2,4-triazine
- 3-methylamino-1,2,4-triazine
Uniqueness
3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one is unique due to the presence of both amino and methylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one type of functional group.
特性
CAS番号 |
61402-45-7 |
|---|---|
分子式 |
C4H7N5O |
分子量 |
141.13 g/mol |
IUPAC名 |
3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H7N5O/c1-9(5)4-7-3(10)2-6-8-4/h2H,5H2,1H3,(H,7,8,10) |
InChIキー |
VWTSXLFWDLFWFC-UHFFFAOYSA-N |
正規SMILES |
CN(C1=NN=CC(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


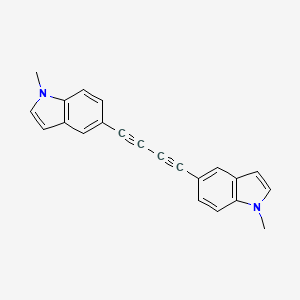
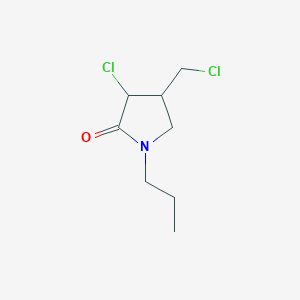
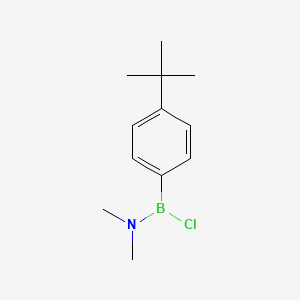
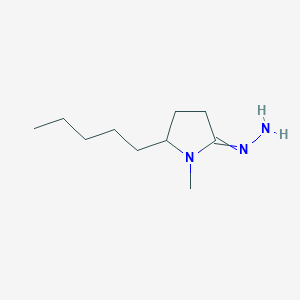
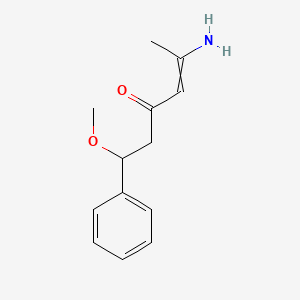
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
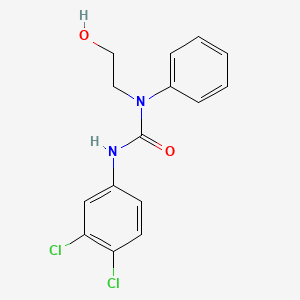
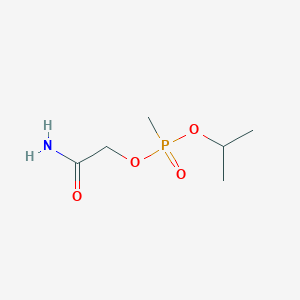
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)


phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)
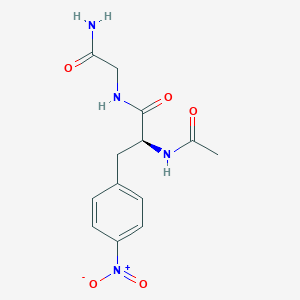
![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
